molecular formula C21H24N4O3S B612156 4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole CAS No. 1233339-22-4

4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole

Cat. No. B612156
M. Wt: 412.51
InChI Key: SCGCBAAYLFTIJU-CQSZACIVSA-N
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Description

The compound “4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole”, also known as AZ20, is a member of indoles . It has a molecular formula of C21H24N4O3S and a molecular weight of 412.5 g/mol . This compound is a potent and selective inhibitor of ATR protein kinase .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to an indole ring and a morpholine ring . The morpholine ring carries a methyl group, and the pyrimidine ring is substituted with a methanesulfonylcyclopropyl group .

Scientific Research Applications

  • Synthesis and Chemical Reactions : Compounds similar to the queried chemical have been used in the synthesis of various heterocyclic compounds. For instance, indoles and N-methylpyrrole have been reacted with 3-formylchromones to synthesize (chromon-3-yl)bis(indol-3-yl)methanes and other derivatives, which are then used to form corresponding pyrimidines and pyrazoles (Sosnovskikh, Irgashev, & Levchenko, 2008).

  • Pharmaceutical Research : Research has shown the synthesis of 6-(indol-2-yl)-pyrimidine-2-amines, which are structurally related to the queried compound, demonstrating potential as analgesic and anti-inflammatory agents (Rajashree & Harinath, 2011).

  • Antimicrobial Properties : Studies have synthesized pyrimidino derivatives, including those with indole structures, showing potent antimicrobial activities. This research underlines the synergistic effect of indole and benzene nuclei in antimicrobial action (Chauhan, Siddiqi, & Dwivedi, 2017).

  • Antidiabetic Applications : Compounds containing structures similar to the queried chemical have been synthesized and evaluated for antidiabetic activities. They have shown potential as novel antidiabetic agents (Choudhary, Kohli, Kumar, & Joshi, 2011).

  • Catalytic Applications in Organic Chemistry : Research has shown the use of compounds with indole structures in the preparation of bis(indolyl)methanes, highlighting their importance in pharmaceutical chemistry and as catalysts in organic transformations (Khalafi‐Nezhad, Parhami, Zare, Zare, Hasaninejad, & Panahi, 2008).

Future Directions

The compound shows promise as a potent and selective inhibitor of ATR protein kinase, suggesting potential applications in cancer treatment . Future research could focus on further exploring its pharmacology in vivo and its potential as a therapeutic agent .

properties

IUPAC Name

(3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-14-13-28-11-10-25(14)19-12-18(21(7-8-21)29(2,26)27)23-20(24-19)16-4-3-5-17-15(16)6-9-22-17/h3-6,9,12,14,22H,7-8,10-11,13H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGCBAAYLFTIJU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025598
Record name (3R)-4-[2-(1H-Indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine

CAS RN

1233339-22-4
Record name (3R)-4-[2-(1H-Indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole
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4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole
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4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole

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